molecular formula C9H5Cl3O2 B14302540 Chloro(phenyl)propanedioyl dichloride CAS No. 112081-08-0

Chloro(phenyl)propanedioyl dichloride

Katalognummer: B14302540
CAS-Nummer: 112081-08-0
Molekulargewicht: 251.5 g/mol
InChI-Schlüssel: GPDNXGRQQQQPFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chloro(phenyl)propanedioyl dichloride, also known as malonyl chloride, is an organic compound with the formula C₃H₂Cl₂O₂. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is the acyl chloride derivative of malonic acid and is known for its reactivity and versatility in various chemical reactions .

Vorbereitungsmethoden

Chloro(phenyl)propanedioyl dichloride can be synthesized from malonic acid using thionyl chloride. The reaction involves the conversion of malonic acid to its acyl chloride derivative by reacting it with thionyl chloride, resulting in the formation of this compound . The reaction conditions typically involve heating the mixture to facilitate the reaction.

Analyse Chemischer Reaktionen

Chloro(phenyl)propanedioyl dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, amines, alcohols, and reducing agents such as sodium borohydride. The major products formed from these reactions are malonic acid, amides, esters, and malonyl derivatives .

Wirkmechanismus

The mechanism of action of chloro(phenyl)propanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Chloro(phenyl)propanedioyl dichloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acyl chlorides, this compound is unique due to its malonyl structure, which allows it to participate in specific reactions such as the formation of malonyl derivatives . Similar compounds include:

    Acetyl Chloride (CH₃COCl): Used in acetylation reactions.

    Benzoyl Chloride (C₆H₅COCl): Used in benzoylation reactions.

This compound’s unique structure and reactivity make it a valuable reagent in organic synthesis and various scientific research applications .

Eigenschaften

CAS-Nummer

112081-08-0

Molekularformel

C9H5Cl3O2

Molekulargewicht

251.5 g/mol

IUPAC-Name

2-chloro-2-phenylpropanedioyl dichloride

InChI

InChI=1S/C9H5Cl3O2/c10-7(13)9(12,8(11)14)6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

GPDNXGRQQQQPFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)Cl)(C(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.